3-Amino-2-fluorobenzoic acid

Catalog No.
S698690
CAS No.
914223-43-1
M.F
C7H6FNO2
M. Wt
155.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Amino-2-fluorobenzoic acid

CAS Number

914223-43-1

Product Name

3-Amino-2-fluorobenzoic acid

IUPAC Name

3-amino-2-fluorobenzoic acid

Molecular Formula

C7H6FNO2

Molecular Weight

155.13 g/mol

InChI

InChI=1S/C7H6FNO2/c8-6-4(7(10)11)2-1-3-5(6)9/h1-3H,9H2,(H,10,11)

InChI Key

WZCZMWMNVHEBCK-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)N)F)C(=O)O

Canonical SMILES

C1=CC(=C(C(=C1)N)F)C(=O)O

3-Amino-2-fluorobenzoic acid is characterized by the presence of both an amino group (-NH2) and a fluorine atom at the 2-position of the benzoic acid structure. It has a molecular weight of 155.13 g/mol and is classified as a carboxylic acid due to the presence of the carboxyl functional group (-COOH). The compound is known for its potential applications in medicinal chemistry and as a building block in organic synthesis .

The reactivity of 3-amino-2-fluorobenzoic acid can be attributed to its functional groups. Common reactions include:

  • Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis.
  • Acid-Base Reactions: As a carboxylic acid, it can donate protons in acidic conditions, forming its conjugate base.
  • Reduction Reactions: It can be synthesized from 2-fluoro-3-nitrobenzoic acid through reduction processes, highlighting its role as a precursor in synthetic pathways .

Research indicates that 3-amino-2-fluorobenzoic acid exhibits biological activity, particularly as a ligand for dopamine receptors. This property suggests potential applications in pharmacology, especially in developing treatments for neurological disorders. Its ability to interact with biological systems makes it a subject of interest in medicinal chemistry .

Several methods exist for synthesizing 3-amino-2-fluorobenzoic acid:

  • Reduction of 2-Fluoro-3-nitrobenzoic Acid: This method involves reducing the nitro group to an amino group using reducing agents such as iron or tin in acidic conditions.
  • Reaction of Benzoyl Fluoride with Ammonia: This method utilizes benzoyl fluoride and ammonia under controlled conditions to yield the desired compound .
  • Direct Fluorination of Aminobenzoic Acids: Some synthetic routes involve direct fluorination of aminobenzoic acids, though this requires specific reagents and conditions.

3-Amino-2-fluorobenzoic acid has several notable applications:

  • Pharmaceutical Development: Its role as a dopamine receptor ligand opens avenues for drug development targeting neurological conditions.
  • Organic Synthesis: It serves as an intermediate in synthesizing various pharmaceuticals and agrochemicals.
  • Fluorescent Probes: Due to its structural properties, it may also be used in developing fluorescent probes for biochemical assays .

Studies on the interactions of 3-amino-2-fluorobenzoic acid with biological receptors indicate its potential as a selective ligand. Its affinity for dopamine receptors suggests that it could modulate neurotransmitter activity, which is crucial for understanding its therapeutic potential . Further research is necessary to elucidate the full extent of its interactions within biological systems.

3-Amino-2-fluorobenzoic acid shares structural similarities with several other compounds, which can be compared based on their functional groups and biological activities:

Compound NameSimilarity IndexKey Features
3-Amino-2,6-difluorobenzoic acid0.95Contains two fluorine atoms
Methyl 4-amino-2,5-difluorobenzoate0.89Methyl ester derivative
Methyl 5-amino-2,4-difluorobenzoate0.89Another methyl ester derivative
4-Amino-2-fluorobenzoic acid0.86Amino group at the para position
5-Amino-2,3-difluorobenzoic acid0.89Contains two fluorine atoms at different positions

XLogP3

0.9

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

3-Amino-2-fluorobenzoic acid

Dates

Modify: 2023-08-15

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